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Introduction

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for

the treatment and prophylaxis of influenza A and B virus infections.[1][2] Its discovery marked a

significant advancement in the management of seasonal and pandemic influenza. This

technical guide provides a comprehensive overview of the initial synthesis and discovery of

oseltamivir, tailored for researchers, scientists, and drug development professionals. The

document delves into the rational drug design that led to its creation, the seminal synthetic

routes, and the early-stage biological evaluations that established its clinical potential.

Discovery and Rational Design

The development of oseltamivir was a triumph of rational drug design, spearheaded by

scientists at Gilead Sciences.[3][4] The primary target for this therapeutic intervention was the

influenza virus neuraminidase (NA) enzyme.[2][5] Neuraminidase is a critical glycoprotein on

the surface of the influenza virus that facilitates the release of newly formed virus particles from

infected host cells, thus propagating the infection.[2][5]

By analyzing the X-ray crystal structures of sialic acid analogues bound to the active site of

influenza neuraminidase, researchers were able to design potent carbocyclic inhibitors.[3][4][6]

This structure-based drug design approach led to the identification of a series of compounds

with the potential to block the enzymatic activity of neuraminidase. Among these, GS 4104,

which would later be named oseltamivir, emerged as a promising candidate due to its potent in

vitro and in vivo activity and good oral bioavailability.[7] Oseltamivir phosphate is a pro-drug
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that is readily absorbed after oral administration and is extensively converted by hepatic

esterases to its active form, oseltamivir carboxylate.[2]

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir carboxylate, the active metabolite of oseltamivir, is a potent and selective inhibitor

of the neuraminidase enzyme of influenza A and B viruses.[2] It acts as a competitive inhibitor,

mimicking the natural substrate of the enzyme, sialic acid.[1] By binding to the active site of

neuraminidase, oseltamivir carboxylate prevents the cleavage of sialic acid residues on the

surface of host cells and newly formed viral particles.[1][5] This inhibition prevents the release

of progeny virions from infected cells, thereby halting the spread of the infection within the

respiratory tract.[2][8]
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Fig. 1: Mechanism of Action of Oseltamivir.
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Initial Synthesis

The initial and commercially viable synthesis of oseltamivir was developed by Gilead Sciences

and starts from (-)-shikimic acid, a naturally occurring compound that can be extracted from

Chinese star anise or produced through fermentation using genetically modified E. coli.[9][10]

The synthesis is stereochemically controlled, as oseltamivir has three stereocenters, and only

one of the eight possible stereoisomers is active.[9]

The synthesis developed by Gilead Sciences involved a multi-step process that has been

refined over the years.[7] A key challenge in the synthesis is the introduction of the amino and

acetamido groups with the correct stereochemistry. Early synthetic routes often involved the

use of azide chemistry, which, while effective, poses safety concerns at an industrial scale.[7]

(-)-Shikimic Acid Esterification Mesylation Azide Displacement Aziridination Ring Opening with
3-pentanol

Reduction and
Acetylation Oseltamivir
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Fig. 2: Simplified Workflow of an Early Oseltamivir Synthesis.

Quantitative Data

The efficacy of oseltamivir is quantified by its half-maximal inhibitory concentration (IC50)

against the neuraminidase activity of various influenza virus strains. These values demonstrate

the potent and specific activity of the drug.
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Influenza Strain Virus Type/Subtype
Mean IC50 (nM) of

Oseltamivir Carboxylate

A/H1N1 Influenza A 0.51 - 1.34

A/H3N2 Influenza A 0.67

Influenza B Influenza B 13.0

A/Duck/MN/1525/81 Avian Influenza A (H5N1) 0.70

A/Victoria/3/75 Influenza A (H3N2) 0.19

Table 1: In Vitro

Neuraminidase Inhibition by

Oseltamivir Carboxylate for

Various Influenza Strains.[11]

[12]

The initial synthesis of oseltamivir from (-)-shikimic acid has been optimized over time to

improve the overall yield.

Synthetic Route Number of Steps Overall Yield

Early Gilead Synthesis ~14 ~15%

Optimized Roche Synthesis 8 47%

Table 2: Comparison of

Oseltamivir Synthesis Yields

from (-)-Shikimic Acid.[7][13]

[14]

Experimental Protocols

General Protocol for Neuraminidase Inhibition Assay

A fluorometric neuraminidase enzymatic test is commonly used to determine the IC50 values of

neuraminidase inhibitors.[11]
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Virus Preparation: Influenza virus isolates are propagated in appropriate cell lines, such as

Madin-Darby canine kidney (MDCK) cells.[12]

Serial Dilution: Oseltamivir carboxylate is serially diluted to a range of concentrations.

Incubation: The diluted inhibitor is incubated with a standardized amount of influenza virus

neuraminidase.

Substrate Addition: A fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-

acetylneuraminic acid (MUNANA), is added to the mixture.

Fluorescence Measurement: The enzymatic reaction is allowed to proceed for a specific time

at 37°C, and the fluorescence of the released 4-methylumbelliferone is measured using a

fluorometer.

IC50 Calculation: The concentration of the inhibitor that reduces the neuraminidase activity

by 50% is calculated by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.[12]

Outline of an Early Synthetic Protocol from (-)-Shikimic Acid

The following is a generalized outline of an early synthetic route to oseltamivir.

Esterification of Shikimic Acid: (-)-Shikimic acid is first converted to its ethyl ester, ethyl

shikimate, typically using ethanol and an acid catalyst.[14]

Mesylation: The hydroxyl groups of ethyl shikimate are converted to mesylates using

methanesulfonyl chloride in the presence of a base like triethylamine. This creates good

leaving groups for subsequent nucleophilic substitution.[14]

Regio- and Stereoselective Azide Substitution: The allylic mesylate at the C-3 position is

selectively displaced by an azide group using sodium azide. This reaction proceeds with

inversion of stereochemistry.[7]

Aziridination: The resulting azide is converted to an aziridine intermediate.[7]
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Ring Opening: The aziridine ring is opened by reaction with 3-pentanol, introducing the

characteristic pentyl ether side chain of oseltamivir.[9]

Reduction and Acetylation: The azide group is reduced to an amine, and this amine is

subsequently acetylated to form the acetamido group present in the final product.

Final Product Formation: The final steps involve the formation of the phosphate salt to yield

oseltamivir phosphate.[9]
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Fig. 3: General Drug Discovery Workflow for Oseltamivir.
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Conclusion

The discovery and initial synthesis of oseltamivir represent a landmark achievement in antiviral

drug development. Through a meticulous process of rational drug design, scientists at Gilead

Sciences successfully developed a potent and orally bioavailable neuraminidase inhibitor. The

initial synthetic routes, primarily starting from (-)-shikimic acid, have been continually refined to

ensure a stable supply of this essential medicine. Oseltamivir remains a critical tool in the

global response to influenza, underscoring the power of targeted, structure-based approaches

in modern medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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